1-Butyl-3-(3-chlorophenyl)thiourea
Description
1-Butyl-3-(3-chlorophenyl)thiourea is a substituted thiourea derivative characterized by a butyl group at the N1 position and a 3-chlorophenyl group at the N3 position. Thioureas are sulfur-containing organic compounds with the general formula R¹R²N–C(S)–NR³R⁴, where substituents influence their physicochemical and biological properties. The 3-chlorophenyl moiety in this compound introduces steric and electronic effects, while the butyl chain enhances lipophilicity, impacting solubility and intermolecular interactions .
Properties
IUPAC Name |
1-butyl-3-(3-chlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S/c1-2-3-7-13-11(15)14-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPUCRGCTJFKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-(3-chlorophenyl)thiourea can be synthesized through the reaction of 3-chloroaniline with butyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-chloroaniline+butyl isothiocyanate→this compound
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(3-chlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiourea derivatives
Scientific Research Applications
1-Butyl-3-(3-chlorophenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of sensors for detecting toxic metals like mercury.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The molecular pathways involved may include the disruption of enzyme-substrate interactions and alteration of enzyme conformation.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Substituent Effects on Physicochemical Properties
Thiourea derivatives vary widely based on N-substituents. Below is a comparative analysis (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Acyl vs. Alkyl Chains: Acylated derivatives (e.g., 4-chlorobutanoyl) exhibit higher rigidity and stronger hydrogen-bonding capacity compared to flexible alkyl chains like butyl .
- Halogenation : Chlorine atoms in the phenyl or acyl groups enhance intermolecular interactions (e.g., halogen bonding) and may improve binding to biological targets .
Key Findings:
- The coumarin hybrid derivative exhibits 1,000-fold higher potency against acetylcholinesterase (AChE) than the butyl-substituted analogue, attributed to extended conjugation and π-stacking with the enzyme’s active site .
- Acylated thioureas (e.g., chlorobenzoyl) show superior antifungal activity compared to alkyl derivatives, likely due to improved membrane permeability .
Crystallographic and Structural Insights
- This compound: Crystallizes in a monoclinic system with intermolecular N–H···S hydrogen bonds stabilizing the lattice .
- 1-(Adamantan-1-yl)-3-(3-chlorophenyl)thiourea : Exhibits a distorted tetrahedral geometry around sulfur, with adamantyl groups inducing significant torsional strain .
- 1-(4-Chlorobutanoyl)-3-(3-chlorophenyl)thiourea: Chlorine atoms participate in Type-II halogen···S interactions (distance ~3.4 Å), influencing packing efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
